1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI)
1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
116072-13-0
VCID:
VC0058407
InChI:
InChI=1S/C12H19NO2/c1-4-15-12-9-6-5-8(2)7-10(9)11(14)13(12)3/h5,9-10,12H,4,6-7H2,1-3H3/t9-,10+,12-/m0/s1
SMILES:
CCOC1C2CC=C(CC2C(=O)N1C)C
Molecular Formula:
C12H19NO2
Molecular Weight:
209.289
1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI)
CAS No.: 116072-13-0
Cat. No.: VC0058407
Molecular Formula: C12H19NO2
Molecular Weight: 209.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116072-13-0 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.289 |
| IUPAC Name | (3S,3aS,7aR)-3-ethoxy-2,6-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H19NO2/c1-4-15-12-9-6-5-8(2)7-10(9)11(14)13(12)3/h5,9-10,12H,4,6-7H2,1-3H3/t9-,10+,12-/m0/s1 |
| Standard InChI Key | IHOCQCUXOVTBSK-UMNHJUIQSA-N |
| SMILES | CCOC1C2CC=C(CC2C(=O)N1C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator